molecular formula C6H11NO2 B8138087 cis-2-Amino-cyclopropanecarboxylic acid ethyl ester

cis-2-Amino-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B8138087
M. Wt: 129.16 g/mol
InChI Key: YJRYAHXBMQIZTN-UHNVWZDZSA-N
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Description

cis-2-Amino-cyclopropanecarboxylic acid ethyl ester (CAS 2097068-53-4) is a valuable chemical intermediate belonging to the class of constrained small molecules. With a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol , this ester is characterized by its high ring strain and stereochemistry from the cis-fused cyclopropane backbone, making it a compound of significant interest in advanced organic synthesis and drug discovery. Its primary research value lies in its role as a key synthetic building block, particularly for introducing the rigid, spatially defined cyclopropane motif into larger molecular architectures. This structure is frequently exploited in medicinal chemistry to create analogs of amino acids and other bioactive compounds, where the cyclopropane ring can influence potency, metabolic stability, and conformational properties. The ethyl ester functional group enhances the compound's solubility in organic solvents and facilitates further synthetic transformations, such as hydrolysis to the acid or amidation. This product is strictly For Research Use Only and is intended for use by qualified professionals in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl (1R,2S)-2-aminocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRYAHXBMQIZTN-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ylide-Mediated [2+1] Cycloaddition

The use of sulfonium and tetrahydrothiophenium ylides for cyclopropanation is well-documented. For instance, tetrahydrothiophenium carboxymethylide esters (e.g., formula VI in US4083863A) react with activated olefins to form cyclopropane derivatives. In this process, the ylide’s nucleophilic carbene adds across the double bond of an olefin, followed by ring closure to form the cyclopropane.

To synthesize cis-2-amino derivatives, the olefin must bear an amino group. For example, a protected amino-substituted olefin (e.g., N-Boc-allylamine) could react with a tetrahydrothiophenium ylide under mild conditions (25–50°C). The reaction’s stereochemical outcome depends on the olefin’s geometry and the ylide’s approach. In the cited patent, tetrahydrothiophenium ylides demonstrated superior stability over sulfonium analogs, enabling longer reaction times and higher yields (up to 86% conversion).

Stereochemical Control

The cis configuration is achieved through syn addition of the ylide to the olefin. For instance, in the synthesis of ethyl 2-phenylcyclopropane-1-carboxylate, trans and cis isomers formed in a 3:2 ratio, necessitating chromatographic separation. Analogously, cis-2-amino derivatives would require either stereoselective synthesis (via chiral auxiliaries or catalysts) or post-reaction resolution.

Diazo-Based Cyclopropanation Strategies

Ethyl Diazoacetate (EDA) and Amino-Substituted Olefins

The Royal Society of Chemistry’s methodology employs ethyl diazoacetate (EDA) for cyclopropanation. For amino-substituted analogs, a diazo compound bearing a protected amino group (e.g., N-phthalimidodiazoacetate) could be used. The reaction proceeds via a [2+1] cycloaddition mechanism, where the diazo compound generates a carbene intermediate upon decomposition, which then reacts with the olefin.

In a representative example, ethyl 2-phenylcyclopropane-1-carboxylate was synthesized from styrene and EDA, yielding trans and cis isomers detectable via 1H^1H NMR. For amino derivatives, similar conditions (e.g., DCM solvent, 45°C) could be applied, though the amino group’s protection (e.g., Boc or Fmoc) would be critical to prevent side reactions.

Challenges in Amino Group Compatibility

Amino groups are susceptible to oxidation and nucleophilic attack under cyclopropanation conditions. For instance, sulfonium ylides (e.g., dimethylsulfoxonium methylide) require polar solvents like DMSO, which may deprotect sensitive amino groups. Thus, tetrahydrothiophenium ylides, which operate in milder solvents (e.g., methylene chloride), are preferable for amino-substituted substrates.

Post-Cyclopropanation Functionalization

Introduction of the Amino Group

An alternative route involves introducing the amino group after cyclopropane formation. For example, a bromine or hydroxyl group at the C2 position could undergo nucleophilic substitution with ammonia or an amine. This approach, however, risks ring-opening due to the cyclopropane’s strain.

Reductive Amination

Reductive amination of a ketone intermediate offers another pathway. For instance, ethyl 2-oxocyclopropane-1-carboxylate could react with an amine in the presence of a reducing agent (e.g., NaBH3_3CN). This method’s success hinges on the stability of the ketone intermediate, which may require stabilization via electron-withdrawing groups.

Analytical Characterization of cis-2-Amino Derivatives

NMR Spectroscopy

The cis configuration is confirmed via 1H^1H NMR coupling constants. In ethyl 2-phenylcyclopropane-1-carboxylate, the trans isomer exhibited distinct coupling (J=7.8HzJ = 7.8 \, \text{Hz}) between the cyclopropane protons, while the cis isomer showed a multiplet at δ3.87ppm\delta 3.87 \, \text{ppm}. For amino derivatives, similar splitting patterns would be expected, with additional signals for the NH2_2 group (typically δ1.52.5ppm\delta 1.5–2.5 \, \text{ppm}).

Mass Spectrometry

Mass spectra of cyclopropane esters often show fragmentation patterns indicative of the ester and cyclopropane moieties. For example, ethyl 2-phenylcyclopropane-1-carboxylate displayed a molecular ion at m/z190m/z \, 190 and a base peak at m/z117m/z \, 117. Amino analogs would likely exhibit similar fragmentation, with additional peaks corresponding to the amino group.

Comparative Analysis of Methodologies

Method Conditions Yield Stereoselectivity Challenges
Ylide-mediated25–50°C, CH2_2Cl2_266–86%ModerateAmino group protection required
Diazo cyclopropanation45°C, DCM69–86%LowDiazo stability, side reactions
Post-synthetic aminationNH3_3, NaBH3_3CN~50%*HighRisk of ring-opening

*Theoretical yield based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

cis-2-Amino-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, alcohols, and oxo compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

cis-2-Amino-cyclopropanecarboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-Amino-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a conformationally constrained analog of natural amino acids, influencing protein structure and function. Its unique cyclopropane ring structure imparts rigidity, which can affect binding interactions and stability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters of cis-2-Amino-cyclopropanecarboxylic acid ethyl ester and its analogs:

Compound Name CAS RN Molecular Weight (g/mol) Melting Point (°C) Optical Purity Solubility & Stability
This compound Not explicitly provided ~169.18* Not reported High (enantioselective synthesis) Likely soluble in organic solvents (e.g., THF, DCM)
1-Amino-1-cyclopropanecarboxylic acid 22059-21-8 101.10 257 (dec.) N/A Limited solubility (free acid form)
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid 134003-04-6 127.14 180 98% ee Moderate solubility (polar solvents)
cis-2-Amino-1-cyclopentanecarboxylic acid HCl 212755-84-5 165.61 199–202 N/A Hydrophilic (HCl salt enhances solubility)
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 201.22 Not reported N/A Soluble in DCM, THF; stable under acidic conditions

*Calculated based on molecular formula (C₆H₁₁NO₂).

Key Observations:
  • Cyclopropane vs.
  • Ester vs.
  • Salt Forms : The hydrochloride salt of the cyclopentane analog (CAS 212755-84-5) exhibits a higher melting point (199–202°C) and enhanced hydrophilicity, unlike the ethyl ester .

Stability and Handling

  • Ethyl Ester : Prone to hydrolysis under prolonged basic conditions, requiring anhydrous storage.
  • HCl Salts : Hygroscopic nature necessitates desiccated storage (e.g., CAS 212755-84-5) .
  • Boc-Protected Analog : Stable at room temperature but sensitive to strong acids (e.g., TFA) for deprotection .

Biological Activity

cis-2-Amino-cyclopropanecarboxylic acid ethyl ester (also known as ethyl cis-2-amino-cyclopropanecarboxylate) is a cyclopropane derivative with significant biological activity. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block for conformationally constrained peptides and peptidomimetics. The unique structural characteristics of cyclopropane derivatives often impart distinct biological properties, making them valuable in various therapeutic contexts.

The chemical structure of this compound features an amino group and an ethyl ester moiety attached to a cyclopropane ring. This configuration contributes to its rigidity and influences its interaction with biological targets. The compound can act as a conformationally constrained analog of natural amino acids, affecting protein structure and function by modulating binding interactions.

Types of Reactions

This compound can undergo several reactions, including:

  • Oxidation : Leading to the formation of oxo derivatives.
  • Reduction : Converting the ester group into alcohols or other reduced forms.
  • Substitution : Nucleophilic substitution can replace the amino or ester groups with other functional groups.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly in inhibiting viral replication pathways.
  • Antitumor Properties : The compound has been explored for its ability to inhibit tumor cell proliferation, demonstrating cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : As a cyclopropane derivative, it may interact with enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Study on Antitumor Activity

A study published in the journal Molecules evaluated the cytotoxic effects of various cyclopropane derivatives, including this compound, against human cancer cell lines. Results indicated that this compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent .

Enzyme Interaction Analysis

Research has demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit aldehyde dehydrogenase (ALDH), which plays a critical role in detoxifying aldehydes produced during metabolism . This inhibition could have implications for drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Aminocyclopropanecarboxylic acidAmino group attached to cyclopropaneAntiviral and anticancer activities
2-Amino-2-methyl-propionic acidMethyl substitution on amino acidNeuroprotective effects
Cyclopropanecarboxylic acidSimple cyclopropane structureLimited biological activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-2-amino-cyclopropanecarboxylic acid ethyl ester, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves cyclopropanation of an appropriate precursor (e.g., vinyl derivatives or diazo compounds) followed by esterification. For example, esterification of carboxylic acids with ethanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Stereochemical control during cyclopropanation can be achieved using chiral catalysts or enantioselective reagents, as seen in analogous cyclopropane derivatives . Reaction temperature and solvent polarity must be optimized to minimize racemization, as cyclopropane rings are strain-sensitive .

Q. How can researchers confirm the enantiomeric purity of cis-2-amino-cyclopropanecarboxylic acid ethyl ester?

  • Methodological Answer : Chiral high-performance liquid chromatography (HPLC) or polarimetry are standard for determining enantiomeric excess (ee). For instance, optical purity ≥98% ee has been reported for structurally similar cyclopropane derivatives using chiral stationary phases (e.g., cellulose-based columns) . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) may also resolve enantiomers in solution.

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the amino group. The compound’s melting point (mp) and decomposition temperature (e.g., mp 199–202°C for a related hydrochloride salt) suggest thermal stability up to 180°C, but prolonged exposure to moisture should be avoided .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS). For example, in related cyclopropane esters, 1H^1H-NMR signals between δ 0.76–0.96 ppm correspond to cyclopropane protons, while ester carbonyls appear at ~170 ppm in 13C^{13}C-NMR. High-resolution MS (HRMS) or electrospray ionization (ESI)-MS can confirm molecular ions (e.g., [M+H]⁺) with accuracy ≤1 ppm .

Advanced Research Questions

Q. How can contradictory literature data on cyclopropane amino acid reactivity be resolved?

  • Methodological Answer : Contradictions often arise from differences in reaction conditions (e.g., solvent, catalyst loading) or impurities. Systematic replication under controlled variables (pH, temperature) is essential. Read-across strategies, validated in dicarboxylic acid ester studies, may infer reactivity trends between similar cyclopropane derivatives . Cross-validate findings using computational tools (e.g., DFT calculations for transition-state analysis).

Q. What strategies optimize enantioselective synthesis for scalable production of this compound?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Rh(II)- or Cu(I)-chiral complexes) to enhance stereocontrol during cyclopropanation. For esterification, enzymatic methods (lipases in nonpolar solvents) can improve yield and selectivity. Process intensification via microreactors may reduce side reactions by enhancing mass transfer .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodological Answer : Stability assays under accelerated conditions (e.g., 0.1 M HCl/NaOH, H₂O₂) reveal degradation pathways. For example, the ester group hydrolyzes rapidly in basic media, while the cyclopropane ring remains intact below pH 10. Oxidative stress tests (e.g., with Fenton’s reagent) indicate susceptibility of the amino group to radical-mediated degradation .

Q. What computational models predict the compound’s interactions in enzyme-binding studies?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations can model interactions with target enzymes (e.g., amino acid racemases). Parameterize force fields using experimental NMR or X-ray data of analogous cyclopropane inhibitors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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